Technical Monograph: 2-Bromo-5-hydroxypyridine
Technical Monograph: 2-Bromo-5-hydroxypyridine
CAS: 55717-45-8 | IUPAC: 6-Bromopyridin-3-ol
Executive Summary
2-Bromo-5-hydroxypyridine serves as a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and neurological agents. Its value lies in its orthogonal reactivity profile : the C-2 bromine atom provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C-5 hydroxyl group offers a site for etherification or esterification to tune lipophilicity and target binding.
Unlike its 2-hydroxy or 4-hydroxy isomers, 2-bromo-5-hydroxypyridine does not form a neutral pyridone tautomer. Instead, it exists in a solvent-dependent equilibrium between a neutral phenolic form and a zwitterionic species. Understanding this physicochemical nuance is essential for optimizing alkylation regioselectivity and solubility during process development.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthetic planning.
| Property | Value / Description | Context |
| Molecular Weight | 173.99 g/mol | Small molecule fragment suitable for FBDD (Fragment-Based Drug Discovery). |
| Melting Point | 136 – 140 °C | Crystalline solid; sharp MP indicates high purity potential. |
| pKa (OH) | ~8.7 (Predicted) | More acidic than phenol (pKa 10) due to the electron-deficient pyridine ring and electron-withdrawing Br. |
| pKa (NH⁺) | ~3.0 (Zwitterion) | The pyridinium proton is relatively acidic, limiting basicity. |
| LogP | ~1.35 | Moderate lipophilicity; favorable for CNS penetration when functionalized. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar hydrocarbons; moderate in water (pH dependent). |
Tautomerism & Structural Dynamics
A common misconception in pyridine chemistry is treating all hydroxypyridines as potential pyridones.
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2- and 4-Hydroxypyridines: Tautomerize to stable, neutral lactams (pyridones).
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3- and 5-Hydroxypyridines: Cannot form neutral pyridones because the keto-form would disrupt aromaticity without a mechanism to relocate the proton to nitrogen neutrally.
For 2-bromo-5-hydroxypyridine, the equilibrium exists between the neutral enol (dominant in non-polar solvents) and the zwitterion (stabilized in water/protic solvents).
Figure 1: The 5-hydroxy substitution pattern prevents the formation of a neutral pyridone, restricting the species to neutral or zwitterionic forms.
Reactivity Profile & Mechanistic Insights[1]
Orthogonal Functionalization
The molecule acts as a bifunctional linchpin. The reactivity order is generally O-alkylation > Pd-catalyzed Coupling , though this can be reversed using protecting groups.
A. O-Alkylation (Nucleophilic Substitution)
The C-5 hydroxyl group is a nucleophile. In the presence of a base (e.g., K₂CO₃ or Cs₂CO₃), the phenoxide anion is generated.
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Regioselectivity: Unlike 2-pyridones, where N-alkylation is a major competitor, 2-bromo-5-hydroxypyridine predominantly undergoes O-alkylation to form ethers. N-alkylation would result in a high-energy charged quaternary ammonium species, which is kinetically and thermodynamically disfavored under standard basic conditions.
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Solvent Effect: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the oxygen anion.
B. C-2 Cross-Coupling (Electrophilic Attack)
The C-2 position is activated for oxidative addition by Palladium (0) due to the electron-withdrawing nature of the adjacent nitrogen and the bromine itself.
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Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.
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Buchwald-Hartwig: Allows introduction of amines at the C-2 position, displacing the bromine.
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SNAr: The bromine can also be displaced by strong nucleophiles (e.g., methoxide, thiols) via Nucleophilic Aromatic Substitution, although this requires harsher conditions than Pd-catalysis.
Figure 2: Reactivity map showing the orthogonal functionalization sites at C-5 (Nucleophilic) and C-2 (Electrophilic).
Experimental Protocols
Protocol A: Regioselective O-Alkylation
Objective: Synthesis of 2-bromo-5-(benzyloxy)pyridine.
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Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF (0.2 M concentration).
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Setup: Charge a round-bottom flask with the pyridine and K₂CO₃. Add anhydrous DMF and stir at room temperature for 15 minutes to ensure deprotonation (formation of phenoxide).
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Addition: Add benzyl bromide dropwise.
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Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.
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Workup: Dilute with water (precipitation often occurs). Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine. Dry over Na₂SO₄.
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Yield: Typically 85–95%. The product is a stable ether ready for C-2 coupling.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the 2-bromo core with Phenylboronic acid.
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Reagents: 2-Bromo-5-hydroxypyridine (or its O-alkylated derivative) (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
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Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.
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Procedure:
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Combine aryl halide, boronic acid, and base in the reaction vessel.[1]
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Add solvents and sparge with Nitrogen for 10 minutes.
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Add Pd catalyst under Nitrogen counter-flow.
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Heat to 90 °C for 12 hours.
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Purification: Filter through Celite to remove Pd residues. Concentrate and purify via flash column chromatography.
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Note: If using the free hydroxyl substrate (unprotected), require an extra equivalent of base to neutralize the phenolic proton, though this may slow the reaction due to catalyst poisoning by the phenoxide. Protection (O-alkylation) prior to Suzuki coupling is recommended.
Safety & Handling
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Hazards: 2-Bromo-5-hydroxypyridine is classified as an Irritant (Skin/Eye/Respiratory) .[2]
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Hepatotoxicity Warning: Related halogenated pyridines have shown potential for hepatotoxicity in metabolic studies. Handle with gloves and in a fume hood.
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Storage: Store in a cool, dry place. Light sensitive (store in amber vials) to prevent debromination or oxidation over long periods.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 599528, 5-Bromo-2-hydroxypyridine (Isomer Reference). Retrieved from
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TCI Chemicals. Product Specification: 2-Bromo-5-hydroxypyridine (B3657). Retrieved from
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ChemicalBook. 2-Bromo-5-hydroxypyridine Chemical Properties and MSDS. Retrieved from
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WuXi Biology. Tautomerism of Hydroxypyridines: Quantum Mechanical Insights. Retrieved from
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Journal of Physical Chemistry B (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Retrieved from
